molecular formula C17H11BrF3N3O2S B409433 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 332170-99-7

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B409433
CAS No.: 332170-99-7
M. Wt: 458.3g/mol
InChI Key: VNGPOWUDJDIAEQ-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group is then introduced via a bromination reaction. The final step involves the formation of the acetamide linkage by reacting the oxadiazole intermediate with 2-(trifluoromethyl)aniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of catalytic methods to improve the efficiency of the bromination and acetamide formation reactions.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the trifluoromethyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole: This compound shares the oxadiazole and bromophenyl groups but lacks the trifluoromethylphenyl group.

    2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide: Similar structure but with different substituents on the acetamide group.

Uniqueness

The presence of the trifluoromethyl group in 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide distinguishes it from other similar compounds

Properties

CAS No.

332170-99-7

Molecular Formula

C17H11BrF3N3O2S

Molecular Weight

458.3g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H11BrF3N3O2S/c18-12-7-3-1-5-10(12)15-23-24-16(26-15)27-9-14(25)22-13-8-4-2-6-11(13)17(19,20)21/h1-8H,9H2,(H,22,25)

InChI Key

VNGPOWUDJDIAEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)Br

Origin of Product

United States

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